molecular formula C34H50Cl2N2O2Zr B6299582 Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride CAS No. 215051-16-4

Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride

Cat. No. B6299582
CAS RN: 215051-16-4
M. Wt: 680.9 g/mol
InChI Key: WZHIOWICGDDXAM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride, also known as Zr-BTB, is an organometallic compound with a range of potential applications in biochemistry, drug discovery, and material science. Zr-BTB has been studied extensively due to its unique properties, such as its ability to react with a variety of substrates and its high thermal stability. It is a colorless, crystalline solid that has a melting point of 233°C and a boiling point of 459°C. Zr-BTB is widely used as a catalyst in organic synthesis and as a reagent for various reactions.

Scientific Research Applications

Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride has been used extensively in scientific research due to its unique properties and its ability to react with a variety of substrates. It has been used as a catalyst in organic synthesis, as a reagent for various reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of a variety of organic compounds, such as phosphines and heterocyclic compounds. Additionally, Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride has been used in the synthesis of various pharmaceuticals and in the development of new materials.

Mechanism of Action

Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride acts as a Lewis acid, which is a substance that can accept electrons from other molecules. It is able to react with a variety of substrates, such as ketones, alcohols, and amines, and can be used as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride has been studied extensively due to its unique properties, such as its ability to react with a variety of substrates and its high thermal stability. It has been found to be non-toxic and non-irritating to skin and eyes, and has been used in the synthesis of a variety of organic compounds, such as phosphines and heterocyclic compounds. Additionally, Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride has been found to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

The advantages of using Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride in laboratory experiments include its high thermal stability, its ability to react with a variety of substrates, and its non-toxic and non-irritating nature. Additionally, Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride is relatively inexpensive and easy to synthesize. The main limitation of using Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride is that it is a relatively slow catalyst, which can lead to longer reaction times.

Future Directions

The potential future applications of Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride are numerous. It could be used in the development of new materials, such as catalysts and polymers. Additionally, it could be used in the synthesis of novel pharmaceuticals and in the development of new drug delivery systems. It could also be used in the development of new catalysts for organic synthesis reactions, as well as in the synthesis of new heterocyclic compounds. Finally, Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride could be used in the development of new catalysts for the production of hydrogen.

Synthesis Methods

Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride is synthesized by a two-step process. First, N-3-tert-butylsalicylidene-cyclohexylamine is reacted with anhydrous zirconium tetrachloride in the presence of a solvent, such as dichloromethane. The resulting product is then reacted with anhydrous hydrogen chloride in the presence of a solvent, such as dichloromethane, to produce Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride.

properties

IUPAC Name

2-tert-butyl-6-(cyclohexyliminomethyl)phenol;dichlorozirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H25NO.2ClH.Zr/c2*1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14;;;/h2*7-8,11-12,14,19H,4-6,9-10H2,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHIOWICGDDXAM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2.CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2.Cl[Zr]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50Cl2N2O2Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.